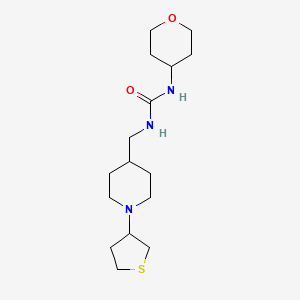
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea" is a multifaceted molecule that may be synthesized through various methods involving urea derivatives and multicomponent reactions. The structure of this compound suggests it contains a tetrahydropyran moiety, a tetrahydrothiophene group, and a piperidine ring, all connected through a urea linkage.
Synthesis Analysis
The synthesis of complex urea derivatives can be achieved through multicomponent reactions, as demonstrated in the facile and one-pot access to diverse functionalized pyrans using urea as an organo-catalyst . Similarly, the synthesis of densely substituted piperidines can be accomplished by converting tetrahydropyridines to their N'-aryl urea derivatives and inducing aryl migration through metalation . These methods highlight the versatility of urea in catalyzing the formation of various heterocyclic compounds, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is complex and can adopt multiple conformations. For instance, ureas derived from 3-azabicyclo[3.3.1]nonan-9α-amine exhibit a flattened chair-chair conformation with the presence of at least two conformations at the urea unit, as evidenced by spectroscopic studies . This suggests that the target compound may also exhibit conformational diversity due to its urea linkage and the presence of multiple heterocyclic rings.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. The bifunctional nature of urea allows it to catalyze multiple steps in transformations, such as Knoevenagel condensation, Michael addition, and ring opening and closing reactions . This indicates that the target compound could potentially undergo similar reactions, contributing to its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely. For example, ureas containing pyrazole and adamantane fragments have been synthesized with significant inhibitory activity against human soluble epoxide hydrolase and demonstrated solubility in water . Although the specific properties of "1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea" are not detailed in the provided papers, the studies suggest that urea derivatives can be designed with desirable solubility and biological activity.
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S/c20-16(18-14-3-8-21-9-4-14)17-11-13-1-6-19(7-2-13)15-5-10-22-12-15/h13-15H,1-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWLYRXOBFMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

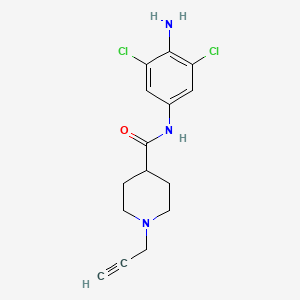
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
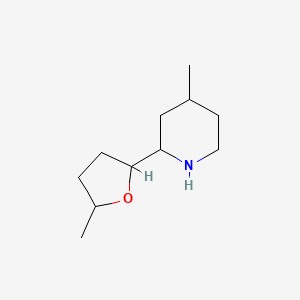
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
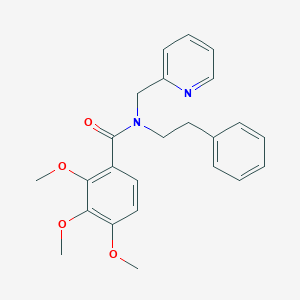
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
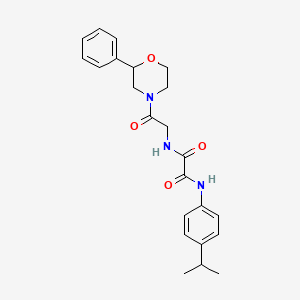
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)
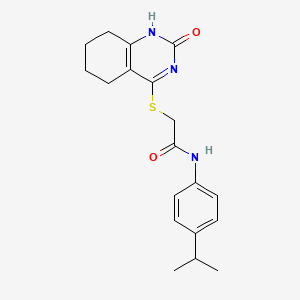
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)